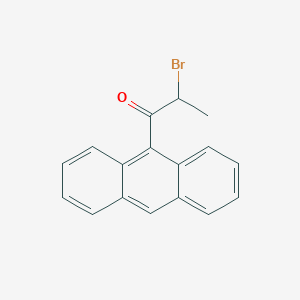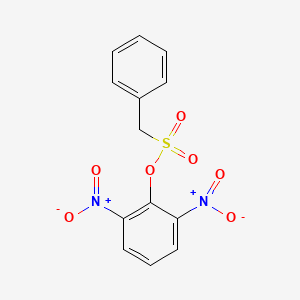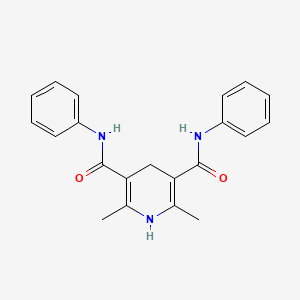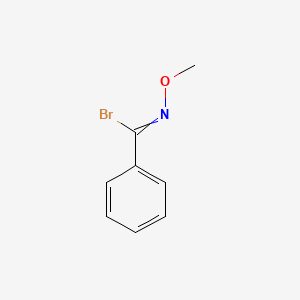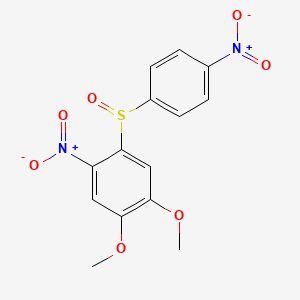
1,2-Dimethoxy-4-nitro-5-((4-nitrophenyl)sulfinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-4-nitro-5-((4-nitrophenyl)sulfinyl)benzene is an organic compound with a complex structure that includes nitro, methoxy, and sulfinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-nitro-5-((4-nitrophenyl)sulfinyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. The process may include nitration, sulfoxidation, and methoxylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfoxidation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and optimization of reaction parameters are essential to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-4-nitro-5-((4-nitrophenyl)sulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The nitro groups can be reduced to amines.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Strong nucleophiles or electrophiles in the presence of catalysts.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
1,2-Dimethoxy-4-nitro-5-((4-nitrophenyl)sulfinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-4-nitro-5-((4-nitrophenyl)sul
Properties
CAS No. |
56948-14-2 |
|---|---|
Molecular Formula |
C14H12N2O7S |
Molecular Weight |
352.32 g/mol |
IUPAC Name |
1,2-dimethoxy-4-nitro-5-(4-nitrophenyl)sulfinylbenzene |
InChI |
InChI=1S/C14H12N2O7S/c1-22-12-7-11(16(19)20)14(8-13(12)23-2)24(21)10-5-3-9(4-6-10)15(17)18/h3-8H,1-2H3 |
InChI Key |
QRZSIKJDWCFATN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])S(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one](/img/structure/B14634138.png)

![10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14634150.png)

![1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene](/img/structure/B14634164.png)
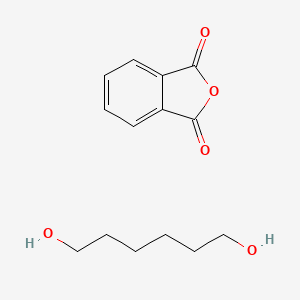
![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)
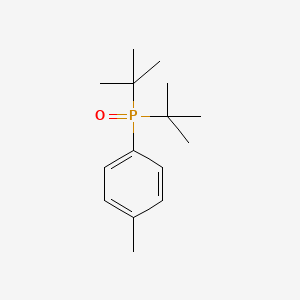

![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)
